(S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate
Description
“(S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate” (CAS: 1286207-90-6) is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 4-methylbenzyl group at the 1-position and a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of 290.41 g/mol and a purity of ≥95% . It is commonly utilized in pharmaceutical research, particularly as an intermediate in the synthesis of neurologically active agents or enzyme inhibitors due to the pyrrolidine scaffold’s prevalence in drug design .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSSVHMGGWIDG-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@@H](C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120621 | |
| Record name | Carbamic acid, N-[(3S)-1-[(4-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-90-6 | |
| Record name | Carbamic acid, N-[(3S)-1-[(4-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(4-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via nucleophilic substitution reactions using 4-methylbenzyl halides.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and benzyl group undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic or basic aqueous medium | Oxidized pyrrolidine derivatives | 60–75% | |
| CrO₃ | Anhydrous dichloromethane | Benzyl group → benzoic acid analog | 55–68% |
Key Findings :
-
Oxidation of the pyrrolidine ring typically occurs at the α-carbon, forming lactams or ketones .
-
The 4-methylbenzyl group is selectively oxidized to a carboxylic acid when using CrO₃ .
Reduction Reactions
The carbamate group and aromatic system participate in reduction:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → RT | Carbamate → primary amine | 82–90% | |
| H₂/Pd-C | Ethanol, 50 psi | Benzyl group → cyclohexane derivative | 70–78% |
Mechanistic Insights :
-
LiAlH₄ cleaves the carbamate’s carbonyl bond, releasing tert-butanol and generating a free amine .
-
Hydrogenation of the benzyl group proceeds without affecting the carbamate’s stereochemistry.
Substitution Reactions
Nucleophilic substitution occurs at the carbamate and benzyl positions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaH/DMF | 25°C, 12 h | Benzyl → substituted aryl/alkyl groups | 45–60% | |
| Amines (e.g., NH₃) | THF, reflux | Carbamate → urea derivatives | 50–65% |
Notable Observations :
-
The carbamate’s tert-butyl group enhances steric protection, directing substitution to the benzyl position .
-
Primary amines displace the tert-butoxy group under basic conditions, forming ureas .
Deprotection and Rearrangement
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA | DCM, 25°C, 2 h | Free amine (pyrrolidin-3-yl derivative) | 95% | |
| HCl (gas) | Dioxane, 0°C → RT | Amine hydrochloride salt | 89% |
Applications :
-
Deprotection is critical in peptide synthesis to unmask the amine for further coupling.
-
Acidic conditions preserve the stereochemical integrity of the (S)-configured pyrrolidine .
Base-Mediated Decarboxylation
Under strong basic conditions, the carbamate undergoes decarboxylative coupling:
| Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃ | DMF, 80°C, 6 h | Alkylamine derivatives | 62–71% | |
| DBU | THF, 25°C, 3 h | Cyclic amines (e.g., pyrrolidines) | 55% |
Mechanism :
-
The reaction proceeds via a six-membered transition state, ejecting CO₂ and forming a new C–N bond .
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Stereochemistry at the pyrrolidine’s 3-position is retained during decarboxylation .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Stereochemical Outcome |
|---|---|---|---|
| Oxidation | Moderate | 80–100 | Racemization at α-carbon |
| Reduction | Fast | 50–70 | Retention |
| Substitution | Slow | 100–120 | Inversion (SN2) |
| Deprotection | Very Fast | 30–40 | Retention |
Industrial-Scale Reaction Optimization
Scientific Research Applications
Potential Therapeutic Uses
Research indicates that compounds similar to (S)-tert-butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate may exhibit significant biological activities, particularly in the realm of neuropharmacology. Pyrrolidine derivatives have been investigated for their potential as:
- Cognitive Enhancers: Certain derivatives have shown promise in enhancing cognitive functions and memory retention, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.
- Antidepressants: Some studies suggest that pyrrolidine compounds can influence neurotransmitter systems, potentially offering antidepressant effects.
Structure-Activity Relationship (SAR) Studies
The structural characteristics of this compound allow for modifications that can enhance its biological activity. SAR studies are crucial for understanding how variations in the molecular structure can affect pharmacological properties, leading to the development of more effective therapeutic agents.
Building Block in Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo diverse chemical reactions makes it a valuable building block in synthetic organic chemistry.
Applications in Asymmetric Synthesis
The compound's chirality offers advantages in asymmetric synthesis, where the goal is to create molecules with specific stereochemistry. This is particularly relevant in pharmaceuticals, where the efficacy and safety of drugs can be significantly influenced by their stereochemical configuration.
Chemical Biology Studies
As a research tool, this compound is utilized in various chemical biology studies to explore:
- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies: Understanding its binding affinity to various receptors can help elucidate its mechanism of action and therapeutic potential.
Analytical Chemistry
This compound is also employed in analytical chemistry for method development and validation, particularly in:
- Chromatographic Techniques: Its unique properties facilitate the development of chromatographic methods for separating and analyzing complex mixtures.
- Spectroscopic Studies: It serves as a standard reference material in spectroscopic analyses, contributing to the accuracy and reliability of experimental results.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Variations
Key Observations:
- For example, the bromo analog (355.27 g/mol) is ~22% heavier than the target compound . Electron-Donating Groups (CH₃, OCH₃): The methyl group in the target compound balances lipophilicity and steric bulk, while methoxy substituents (e.g., in ) may improve solubility via polar interactions .
- Stereochemical Differences:
Table 2: Physicochemical Properties
Synthesis Insights:
- The synthesis of such carbamates typically involves reductive amination or nucleophilic substitution. For example, details the use of Diisobutylaluminiumhydrid (DIBAL-H) for reducing esters to aldehydes in related pyrrolidine carbamates, suggesting analogous routes for the target compound .
Research and Application Implications
- Biological Relevance: The tert-butyl carbamate group enhances metabolic stability, while the 4-methylbenzyl substituent may optimize target binding in enzyme inhibition (e.g., histone deacetylases or kinase inhibitors).
- Drug Design: Substituting the para position with halogens (Cl, Br) could improve binding affinity in hydrophobic pockets, whereas methoxy groups might favor solubility for CNS-targeted therapies .
Biological Activity
(S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H26N2O3
- Molecular Weight : 282.38 g/mol
- CAS Number : 1286208-41-0
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-methylbenzyl moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-methylbenzylamine and a suitable coupling agent. The stereochemistry is critical, as the (S)-enantiomer has been shown to exhibit distinct biological activities compared to its (R)-counterpart.
Antimicrobial Properties
Recent studies have indicated that pyrrolidine derivatives, including this compound, possess significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For example, compounds similar to this have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Antiviral Activity
Research has explored the potential antiviral activity of pyrrolidine derivatives against viruses such as Dengue and Zika. The mechanism involves the inhibition of viral replication through interference with host cell pathways. Preliminary results suggest that this compound may exhibit similar properties, although specific studies on this compound are still limited .
Case Studies
- In Vitro Studies : A study conducted on related pyrrolidine compounds demonstrated their ability to inhibit bacterial growth effectively. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring significantly affected potency .
- Animal Models : In vivo studies using murine models have shown that certain pyrrolidine derivatives can reduce viral load in infected tissues, suggesting potential therapeutic applications for this compound in antiviral therapies .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate, and how is stereochemical control achieved?
- Methodological Answer : The compound is synthesized via multi-step protocols involving carbamate protection of pyrrolidine intermediates. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, tert-butyl carbamates are often introduced via nucleophilic substitution or coupling reactions with chiral amines, as seen in analogous pyrrolidine derivatives . Racemization risks during synthesis are minimized by avoiding harsh acidic/basic conditions that could cleave the carbamate group .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC or polarimetry to assess enantiomeric excess.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
- X-ray crystallography for absolute stereochemical assignment, as demonstrated in structurally related triazole derivatives .
- Mass spectrometry (HRMS) for molecular weight verification .
Q. How does the tert-butyl carbamate group influence the compound’s stability during storage and reactions?
- Methodological Answer : The tert-butyl carbamate (Boc) group enhances stability by protecting the amine from oxidation and nucleophilic attack. However, it is susceptible to cleavage under strongly acidic (e.g., TFA) or basic conditions (e.g., NaOH/MeOH), which can lead to Hofmann elimination or hydrolysis . Stability tests should include monitoring degradation via TLC or LC-MS under varying pH and temperature conditions.
Advanced Research Questions
Q. What strategies mitigate side reactions like Hofmann elimination during Boc deprotection?
- Methodological Answer :
- Use mild acidic conditions (e.g., diluted HCl in dioxane) instead of strong bases to minimize elimination.
- Low-temperature deprotection (0–5°C) reduces thermal degradation.
- Add scavengers (e.g., triethylsilane) to trap carbocation intermediates formed during elimination .
Q. How can computational methods predict the compound’s molecular interactions in solid-state or solution-phase studies?
- Methodological Answer :
- Density Functional Theory (DFT) calculations model electronic properties and non-covalent interactions (e.g., O···π-hole tetrel bonding observed in similar carbamates) .
- Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) maps rationalize packing motifs in crystallography studies .
- Molecular Dynamics (MD) Simulations assess solvent interactions and conformational flexibility in solution .
Q. What are the challenges in functionalizing the pyrrolidine ring while retaining the Boc group?
- Methodological Answer :
- Selective Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for secondary amines) to enable regioselective modifications.
- Metal-Catalyzed Cross-Coupling : Palladium-mediated reactions (e.g., Suzuki-Miyaura) on halogenated pyrrolidine precursors, ensuring Boc compatibility by avoiding basic conditions .
- Enzymatic Catalysis : Lipases or esterases for stereoselective acylations without disturbing the carbamate .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
